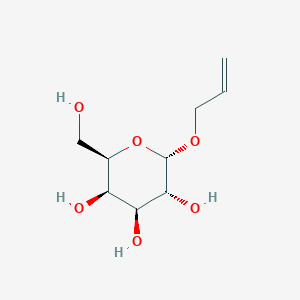

Allyl alpha-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Allyl alpha-D-galactopyranoside

An In-Depth Technical Guide to Allyl α-D-Galactopyranoside

Foreword

Allyl α-D-galactopyranoside stands as a pivotal molecule at the intersection of synthetic chemistry and glycobiology. Its unique bifunctional nature—presenting a biologically relevant galactose unit and a chemically versatile allyl group—makes it an invaluable tool for researchers, scientists, and drug development professionals. This guide offers a senior application scientist’s perspective on the core properties, synthesis, and multifaceted applications of this compound. It moves beyond a simple recitation of facts to provide a causal understanding of its utility, grounded in established protocols and authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

Allyl α-D-galactopyranoside is a glycoside where an allyl group is linked to the anomeric carbon of a D-galactose sugar unit via an α-glycosidic bond. This structure is fundamental to its utility. The galactose moiety serves as a recognition element for various biological systems, particularly galactose-specific enzymes (α-galactosidases) and lectins.[1] The allyl group provides a reactive handle for a wide array of subsequent chemical modifications, most notably in polymerization and bioconjugation reactions.[2]

The essential physicochemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| CAS Number | 48149-72-0 | [2][3][4][5] |

| Molecular Formula | C₉H₁₆O₆ | [2][3][4] |

| Molecular Weight | 220.22 g/mol | [2][4][5][6] |

| Appearance | White to off-white crystalline powder/solid | [2][3] |

| Melting Point | 141 - 145 °C | [2][5][6] |

| Optical Rotation | [α]D²⁰ = +170° to +180° (c=1.5 in H₂O) | [2][5] |

| Purity | Typically ≥97% | [3][5] |

| Solubility | Soluble in water | [7] |

| Storage | Store at ≤ -10 °C, keep container tightly closed | [2][8] |

Synthesis, Purification, and Characterization

The synthesis of Allyl α-D-galactopyranoside is a cornerstone of carbohydrate chemistry, requiring precise control over stereochemistry to ensure the formation of the desired α-anomer.

Synthetic Strategy: The Fischer Glycosylation Approach

While several methods exist, the Fischer-Helferich glycosylation is a common and direct approach for preparing simple alkyl glycosides. The causality behind this choice lies in its operational simplicity, using the sugar itself and the corresponding alcohol (allyl alcohol) under acidic catalysis. The reaction proceeds via a carbocation intermediate, and while it often yields a mixture of anomers (α and β) and pyranoside/furanoside forms, reaction conditions can be optimized to favor the thermodynamically more stable α-pyranoside product.

For more complex syntheses requiring higher yields and stereoselectivity, methods employing glycosyl donors with leaving groups at the anomeric position (like glycosyl halides or trichloroacetimidates) and protected hydroxyl groups are utilized.[1]

Caption: General workflow for the synthesis and validation of Allyl α-D-galactopyranoside.

Protocol: Synthesis of Allyl α-D-galactopyranoside

This protocol describes a representative acid-catalyzed synthesis.

Materials:

-

D-Galactose

-

Allyl alcohol (anhydrous)

-

Acetyl chloride (or a resin-based acid catalyst like Dowex 50WX8)

-

Pyridine or Triethylamine

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: Suspend D-galactose (1 molar equivalent) in a 10-fold excess of anhydrous allyl alcohol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalysis: Cool the mixture in an ice bath. Slowly add acetyl chloride (0.1-0.2 molar equivalents) dropwise to generate HCl in situ. Alternatively, add a strong acid ion-exchange resin. Causality: In situ generation of HCl avoids handling corrosive gas and allows for better control of the catalyst concentration.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 97°C) for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting D-galactose spot has disappeared.

-

Neutralization: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding pyridine or triethylamine until the pH is neutral. If using a resin, simply filter it off. Trustworthiness: Proper neutralization is critical to prevent product degradation during workup and purification.

-

Workup: Remove the excess allyl alcohol under reduced pressure using a rotary evaporator. The resulting syrup is the crude product.

Protocol: Purification by Silica Gel Chromatography

Purification is essential to isolate the desired α-anomer from the β-anomer and other byproducts.

Materials:

-

Crude product from synthesis

-

Silica gel (60 Å, 230-400 mesh)

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH) and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 DCM:MeOH) and gradually increase the polarity by increasing the percentage of methanol (gradient elution, e.g., to 90:10 DCM:MeOH). Causality: A polarity gradient is used because the different compounds in the crude mixture (unreacted sugar, α-anomer, β-anomer) have different polarities. The less polar compounds will elute first, allowing for effective separation.

-

Fraction Collection: Collect fractions and analyze them by TLC, staining with a carbohydrate-visualizing agent (e.g., permanganate or ceric ammonium molybdate stain).

-

Isolation: Combine the fractions containing the pure product (identified by its specific Rf value) and remove the solvent under reduced pressure to yield the purified Allyl α-D-galactopyranoside as a white solid.

Characterization

The identity and purity of the final product must be confirmed. High-field NMR spectroscopy is used to confirm the structure and the α-anomeric configuration, while mass spectrometry verifies the molecular weight.[9][10] Optical rotation measurement provides a quick and reliable check of stereochemical purity.[5]

Core Applications in Scientific Research

The utility of Allyl α-D-galactopyranoside spans multiple domains of biochemical and pharmaceutical science.

Glycobiology and Enzymology

In glycobiology, this compound is a fundamental building block.[11][12] Its primary use is as a synthetic intermediate for constructing more complex oligosaccharides and glycans.[4][13] The terminal galactose unit mimics the natural substrates of α-galactosidases, enzymes critical in cellular metabolism. Deficiencies in human α-galactosidase lead to Fabry disease, a lysosomal storage disorder. Therefore, this compound and its derivatives are crucial for:

-

Enzyme Substrate Specificity Studies: Determining which linkages an α-galactosidase can cleave.[14][15]

-

Developing Enzyme Assays: Serving as a non-chromogenic substrate or as a precursor to synthetic, chromogenic substrates (like p-nitrophenyl-α-D-galactopyranoside) used in high-throughput screening.[16][17][18]

-

Probing Lectin Binding: Investigating the binding specificity of galactose-specific lectins, which are proteins involved in cell recognition and immune responses.[1]

Bioconjugation and Drug Development

The allyl group is a gateway for covalent modification, making the molecule a versatile linker.

-

Bioconjugation: It can be attached to proteins, lipids, or other molecules to enhance their stability, solubility, and functionality.[2] The double bond of the allyl group is amenable to various reactions, including thiol-ene "click" chemistry, providing an efficient method for conjugation.[19][20]

-

Drug Delivery: Glycosylation is a known strategy to improve the bioavailability and targeting of therapeutic agents. This compound can be used to synthesize glycoconjugates that target specific tissues or cells.[2]

-

Antiviral and Antimicrobial Research: It serves as a scaffold for synthesizing novel carbohydrate-based therapeutic agents.[2] Modifications of the galactose ring have been shown to yield compounds with potential antimicrobial activity.[21]

Caption: Bifunctional applications of Allyl α-D-galactopyranoside.

Protocol in Practice: Enzymatic Assay for α-Galactosidase Activity

This protocol details a standard method to measure the activity of an α-galactosidase using a commercially available chromogenic analogue, p-nitrophenyl-α-D-galactopyranoside (pNP-Gal), which follows the same enzymatic principle.

Principle: α-Galactosidase cleaves the glycosidic bond of the colorless pNP-Gal substrate. This releases galactose and p-nitrophenol. Under alkaline conditions, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which is bright yellow and can be quantified by measuring its absorbance at 405-420 nm. The rate of color formation is directly proportional to enzyme activity.

Sources

- 1. Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Allyl α-D-Galactopyranoside | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 烯丙基α-D-吡喃半乳糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. bg.copernicus.org [bg.copernicus.org]

- 10. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocat.com [biocat.com]

- 12. Allylα-D-galactopyranoside | Sura Cell [suracell.com]

- 13. Allyl-α-D-galactopyranoside | 48149-72-0 [chemicalbook.com]

- 14. Substrate specificities of alpha-galactosidases from yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substrate specificity of alpha-galactosidase from Aspergillus niger 5-16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Purification and characterisation of intracellular alpha-galactosidases from Acinetobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jabonline.in [jabonline.in]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. Allyl β-D-galactopyranoside | 2595-07-5 | MA04242 [biosynth.com]

- 21. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

Allyl alpha-D-galactopyranoside structure and properties

An In-Depth Technical Guide to Allyl α-D-Galactopyranoside: Synthesis, Properties, and Applications

Abstract

Allyl α-D-galactopyranoside is a versatile glycoside that serves as a pivotal building block in modern synthetic carbohydrate chemistry. Its unique structure, featuring an anomeric allyl group, provides both stability for functional group manipulations on the carbohydrate core and a latent reactive handle for subsequent glycosylation reactions. This dual functionality makes it an indispensable tool in the synthesis of complex oligosaccharides, glycoproteins, and other glycoconjugates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its efficient synthesis, and a discussion of its reactivity and broad applications in biochemical research and pharmaceutical development.

Physicochemical and Structural Properties

Allyl α-D-galactopyranoside is a white, crystalline solid that is soluble in water and polar organic solvents.[1] The molecule consists of a D-galactose sugar in its pyranose (six-membered ring) form, with an allyl group (CH₂=CH-CH₂-) attached to the anomeric carbon (C-1) via an α-glycosidic bond. This anomeric linkage is critical, as the α-configuration is a common motif in biologically relevant glycans.

The structural identity of the compound is defined by its molecular formula, C₉H₁₆O₆, and a molecular weight of approximately 220.22 g/mol .[2] Key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 48149-72-0 | [2] |

| Molecular Formula | C₉H₁₆O₆ | [2] |

| Molecular Weight | 220.22 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 141 - 145 °C | [2] |

| Optical Rotation | [α]D²⁰ = +170° to +180° | [2] |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 6 | |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(prop-2-en-1-yloxy)oxane-3,4,5-triol |

Synthesis via Microwave-Assisted Fischer Glycosidation

The synthesis of simple alkyl glycosides is classically achieved through Fischer glycosidation, which involves reacting an unprotected sugar with an alcohol under acidic conditions.[3] This method remains a preferred choice for its directness. However, traditional heating requires long reaction times.[4] The application of microwave irradiation dramatically accelerates this reaction, reducing the time from hours to minutes while favoring the formation of the thermodynamically more stable α-anomer, a consequence of the anomeric effect.[4][5][6]

Causality in Experimental Design

The choice of a microwave-assisted Fischer glycosidation is deliberate. Firstly, it is highly efficient for simple glycosides.[5] Secondly, using the alcohol (allyl alcohol) as both the solvent and reactant drives the equilibrium toward the product. Thirdly, an acidic resin catalyst (e.g., Amberlite IRN 120 H+) is employed over a soluble acid.[4] This is a critical process consideration, as the heterogeneous catalyst can be removed by simple filtration, obviating the need for a neutralization workup and preventing the formation of salts that could complicate purification.[4] The microwave heating provides uniform and rapid energy input, which accelerates the attainment of thermodynamic equilibrium, thus yielding a high α/β anomeric ratio.[6]

Detailed Experimental Protocol

Objective: To synthesize Allyl α-D-galactopyranoside from D-galactose and allyl alcohol.

Materials:

-

D-galactose

-

Allyl alcohol (anhydrous)

-

Amberlite IRN 120 H+ resin (or similar strong acid resin)

-

Methanol (for washing)

-

Ethyl acetate

-

Hexanes

-

Microwave synthesis reactor

Procedure:

-

Reaction Setup: In a microwave process vial, suspend D-galactose (e.g., 1.0 g) in anhydrous allyl alcohol (e.g., 20 mL).

-

Catalyst Addition: Add Amberlite IRN 120 H+ resin (e.g., 0.5 g).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for approximately 10-15 minutes at a constant temperature (e.g., 100-120 °C).

-

Scientist's Note: The reaction should be monitored for the consumption of D-galactose. This can be done by taking a small aliquot, filtering off the resin, and analyzing by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol/water (8:2:1). The starting material will have a low Rf, while the product will be higher.

-

-

Catalyst Removal: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Filter the reaction mixture to remove the acidic resin. Wash the resin with a small amount of methanol and combine the filtrates.

-

Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the excess allyl alcohol and methanol. This will yield a crude syrup.

-

Purification (Column Chromatography): Purify the crude product by silica gel column chromatography.

-

Equilibrate the column with a solvent system like ethyl acetate/hexanes (e.g., 1:1).

-

Load the crude syrup onto the column.

-

Elute the column with a gradient of increasing polarity, for example, from ethyl acetate/hexanes to pure ethyl acetate, and then to ethyl acetate/methanol (e.g., 9:1).

-

Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

-

-

Final Product: Concentrate the pure fractions under reduced pressure. The resulting product can be recrystallized from a solvent system like ethyl acetate/hexanes to yield Allyl α-D-galactopyranoside as a white crystalline solid.

Self-Validation:

-

Yield: Record the final mass and calculate the percentage yield.

-

Melting Point: Measure the melting point and compare it to the literature value (141-145 °C).[2]

-

Optical Rotation: Measure the specific rotation and compare to the literature value (+170° to +180°).[2]

-

Spectroscopic Confirmation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry as detailed in the following section.

Spectroscopic and Structural Characterization

Unambiguous confirmation of the synthesized product's structure is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and stereochemistry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is key to confirming the anomeric configuration. For Allyl α-D-galactopyranoside, the anomeric proton (H-1) is expected to appear as a doublet with a small coupling constant (³J(H1,H2) ≈ 3-4 Hz), which is characteristic of an axial-equatorial relationship in an α-anomer. Other characteristic signals include the multiplet for the vinyl proton (-CH=) around 5.9 ppm, two doublets for the terminal vinyl protons (=CH₂) between 5.2 and 5.4 ppm, and a doublet for the anomeric proton (H-1) around 4.9 ppm. The remaining sugar ring protons will appear in the 3.5-4.2 ppm region.

-

¹³C NMR Spectroscopy: The carbon spectrum will show nine distinct signals. The anomeric carbon (C-1) signal is typically found around 95-100 ppm. The alkene carbons will be present at ~134 ppm (-CH=) and ~117 ppm (=CH₂). The remaining six carbons of the galactopyranoside ring will appear between 60 and 80 ppm.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. The spectrum should show a prominent ion corresponding to the sodium adduct [M+Na]⁺ at m/z 243.08, confirming the molecular formula C₉H₁₆O₆.

-

Infrared (IR) Spectroscopy: The IR spectrum will display a broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups. A sharp peak around 1645 cm⁻¹ corresponds to the C=C stretching of the allyl group.

Chemical Reactivity and Synthetic Utility

The true power of Allyl α-D-galactopyranoside in synthetic chemistry lies in the reactivity of its anomeric allyl group. It functions as a stable protecting group that can withstand a wide range of reaction conditions used to modify the other hydroxyl groups on the sugar ring (e.g., benzylation, acetylation, silylation).[7]

Once modifications are complete, the allyl group can be selectively activated to turn the molecule into a glycosyl donor for the creation of complex oligosaccharides. This "latent-active" glycosylation strategy is a cornerstone of modern carbohydrate synthesis. The process involves two key steps:

-

Isomerization: The terminal double bond of the allyl group is isomerized to an internal prop-1-enyl group using a catalyst, such as a palladium or rhodium complex.

-

Activation: The resulting prop-1-enyl glycoside is a much more reactive species. It can be activated by a mild electrophile, like N-iodosuccinimide (NIS), to generate a reactive oxocarbenium ion intermediate, which is then trapped by a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a new glycosidic bond.

This workflow allows for the iterative and controlled assembly of oligosaccharides from a single type of building block.

Caption: Latent-Active Glycosylation Workflow using Allyl α-D-Galactopyranoside.

Applications in Research and Drug Development

Allyl α-D-galactopyranoside is not merely a synthetic curiosity; it is a critical tool for advancing our understanding of biology and for developing new therapeutics.

-

Oligosaccharide Synthesis: Its primary application is as a precursor in the synthesis of complex carbohydrates.[2] These synthetic oligosaccharides are essential for studying carbohydrate-protein interactions, which are fundamental to processes like immune recognition, cell adhesion, and pathogen binding.[2]

-

Bioconjugation: The molecule can be used to attach galactose moieties to proteins or lipids.[2] This process, known as glycoconjugation, can improve the stability, solubility, and pharmacokinetic properties of therapeutic proteins.

-

Drug Discovery: Galactose-containing structures are recognized by specific receptors in the body, such as the asialoglycoprotein receptor in the liver. By incorporating Allyl α-D-galactopyranoside into larger molecules, researchers can design targeted drug delivery systems. Furthermore, many galactopyranoside derivatives have shown potential as antimicrobial and anticancer agents, making this a valuable scaffold for medicinal chemistry.[8][9]

-

Immunology: Synthetic glycans built from this starting material are used to develop carbohydrate-based vaccines and to probe the mechanisms of immune responses to bacterial and viral pathogens.[2]

Conclusion

As a Senior Application Scientist, it is clear that Allyl α-D-galactopyranoside represents more than just a chemical reagent; it is an enabling technology. Its well-defined structure, predictable reactivity, and the efficiency of its synthesis make it a reliable and powerful tool for researchers. The strategic use of its anomeric allyl group in a latent-active approach provides an elegant solution to the complex challenge of oligosaccharide synthesis. As the fields of glycobiology and targeted therapeutics continue to expand, the demand for versatile and robust building blocks like Allyl α-D-galactopyranoside will undoubtedly grow, solidifying its role as a cornerstone of modern glycoscience.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer_glycosidation [bionity.com]

- 4. youngin.com [youngin.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Allyl α-D-Galactopyranoside (CAS: 48149-72-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl α-D-galactopyranoside is a versatile synthetic intermediate that serves as a cornerstone in modern glycoscience and related fields. Its unique structural features, particularly the anomeric allyl group, provide a gateway for a multitude of chemical transformations, making it an invaluable tool in the synthesis of complex oligosaccharides, glycoconjugates, and novel polymeric materials. This guide offers a comprehensive overview of its synthesis, properties, and diverse applications, with a focus on the practical insights and experimental details relevant to researchers in drug discovery and development.

Physicochemical Properties

Allyl α-D-galactopyranoside is a white to off-white solid, exhibiting good solubility in water and polar organic solvents.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 48149-72-0 | [1] |

| Molecular Formula | C₉H₁₆O₆ | [1] |

| Molecular Weight | 220.22 g/mol | [1] |

| Melting Point | 141-145 °C | [1] |

| Optical Rotation | [α]²⁰/D +175° (c = 1.5 in H₂O) | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

Synthesis of Allyl α-D-Galactopyranoside

The synthesis of Allyl α-D-galactopyranoside can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired anomeric purity, scalability, and available resources.

Chemical Synthesis: Modified Fischer Glycosylation

The Fischer glycosylation reaction, a classic method for forming glycosidic bonds, remains a straightforward approach for the synthesis of simple alkyl glycosides.[2][3] Modern modifications, such as the use of microwave irradiation, have significantly reduced reaction times and improved yields.[2]

Caption: Fischer-Speier glycosylation workflow for Allyl α-D-galactopyranoside synthesis.

Experimental Protocol: Microwave-Assisted Fischer Glycosylation [2]

-

Reaction Setup: In a pressure-rated microwave vial, combine D-galactose (1.0 g, 5.55 mmol) and anhydrous allyl alcohol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a strong acid resin, such as Amberlite IRN 120 H+ (1.0 g).

-

Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 120°C for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, filter the reaction mixture to remove the acid resin.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent like isopropanol to yield the desired Allyl α-D-galactopyranoside. The α-anomer is generally the thermodynamic product and is favored under these conditions.[3]

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective alternative for the production of glycosides. α-Galactosidases can catalyze the transgalactosylation from a suitable donor, such as melibiose or raffinose, to allyl alcohol.[4][5] This method provides excellent control over the anomeric configuration, yielding predominantly the α-anomer.

Sources

physical and chemical properties of Allyl alpha-D-galactopyranoside

An In-depth Technical Guide to Allyl α-D-galactopyranoside

Abstract: This technical guide provides a comprehensive overview of Allyl α-D-galactopyranoside, a versatile monosaccharide derivative of significant interest to researchers in glycobiology, medicinal chemistry, and drug development. The document details its core physicochemical properties, provides validated protocols for its synthesis and purification, and outlines methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity and its applications as a key building block in the synthesis of complex carbohydrates and glycoconjugates. This guide is intended to serve as a foundational resource for scientists and professionals engaged in carbohydrate chemistry and its application in the pharmaceutical sciences.

Introduction

Allyl α-D-galactopyranoside is a synthetically valuable carbohydrate in which an allyl group is linked to the anomeric carbon of a galactose sugar unit via an α-glycosidic bond. This unique structure combines the rich stereochemistry of the pyranose ring with the versatile reactivity of a terminal alkene. The allyl group serves as a temporary protecting group that is stable to a wide range of reaction conditions used in oligosaccharide synthesis, yet it can be selectively activated or removed. This feature makes Allyl α-D-galactopyranoside an essential building block in the construction of complex glycans, glycoproteins, and other glycoconjugates.[1] These complex molecules are central to numerous biological processes, and their synthesis is crucial for developing new therapeutic agents and research tools.[2]

The stability of the glycosidic bond and the specific reactivity of the allyl moiety allow for its use in various synthetic strategies, including as a glycosyl donor in glycosylation reactions.[1][3] Its application extends to bioconjugation, where it facilitates the attachment of sugars to proteins and other biomolecules, thereby enhancing their stability and function.[1] This guide will provide the necessary technical details for researchers to effectively utilize Allyl α-D-galactopyranoside in their work.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Allyl α-D-galactopyranoside is fundamental for its successful application in synthesis and other research endeavors. Key properties are summarized in the table below.

Table 1: Core Physicochemical Properties of Allyl α-D-galactopyranoside

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₆ | [4][5] |

| Molecular Weight | 220.22 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 141-145 °C | [1][6][7] |

| Optical Rotation | [α]²⁰/D +175° (c = 1.5 in H₂O) | [6] |

| Solubility | Soluble in water | [8] |

| CAS Number | 48149-72-0 | [4][6] |

| Hydrogen Bond Donors | 4 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

Solubility and Stability Insights:

Allyl α-D-galactopyranoside's solubility in water is attributed to the multiple hydroxyl groups on the galactose ring.[8] It should be stored at or below -10 °C to ensure long-term stability.[1] The allyl group is relatively stable but can undergo isomerization or other reactions under certain conditions, such as in the presence of transition metal catalysts. The stability of the allyl group is a key consideration in the design of multi-step synthetic pathways.[9]

Synthesis and Purification Workflow

The synthesis of Allyl α-D-galactopyranoside is commonly achieved through a Fischer glycosylation reaction, which involves reacting D-galactose with allyl alcohol in the presence of an acid catalyst. This method is favored for its directness and use of readily available starting materials.

Principle of Synthesis

The Fischer glycosylation proceeds via the formation of a cyclic oxocarbenium ion intermediate from D-galactose under acidic conditions. Allyl alcohol then acts as a nucleophile, attacking the anomeric carbon to form the glycosidic bond. The reaction typically yields a mixture of α and β anomers, as well as pyranoside and furanoside forms, necessitating a robust purification strategy. The α-anomer is often the thermodynamically favored product.

Detailed Experimental Protocol: Synthesis

-

Materials: D-galactose, Allyl alcohol (anhydrous), Acid catalyst (e.g., Amberlite IR-120 H⁺ resin or acetyl chloride), Anhydrous solvent (e.g., Dichloromethane).

-

Procedure:

-

Suspend D-galactose in anhydrous allyl alcohol.

-

Add the acid catalyst to the suspension.

-

Heat the reaction mixture under reflux with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize the acid catalyst. For resin, filter it off. For a soluble acid, neutralize with a base like sodium bicarbonate.

-

Remove the excess allyl alcohol under reduced pressure.

-

The crude product, a mixture of anomers, is then taken for purification.

-

Purification Protocol: Column Chromatography

-

Principle: The separation of the α and β anomers is typically achieved by silica gel column chromatography, exploiting the different polarities of the isomers.

-

Procedure:

-

Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of a more polar solvent (e.g., increasing concentrations of ethyl acetate in hexane or methanol in dichloromethane).

-

Collect fractions and analyze them by TLC to identify those containing the pure α-anomer.

-

Combine the pure fractions and evaporate the solvent to yield pure Allyl α-D-galactopyranoside.

-

Workflow Diagram

Caption: Synthesis and Purification Workflow for Allyl α-D-galactopyranoside.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized Allyl α-D-galactopyranoside is crucial. The following spectroscopic techniques are standard for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides detailed information about the structure. Key signals include the anomeric proton (H-1) of the α-anomer, which typically appears as a doublet at a characteristic downfield shift. The protons of the allyl group will also be present, showing characteristic multiplets for the vinyl and allylic protons.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The anomeric carbon (C-1) signal is particularly diagnostic.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is often observed as a sodium adduct [M+Na]⁺.[10]

Infrared (IR) Spectroscopy

The IR spectrum will show a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A peak around 1645 cm⁻¹ is indicative of the C=C stretching of the allyl group.

Table 2: Expected Spectroscopic Data for Allyl α-D-galactopyranoside

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals for the anomeric proton, sugar ring protons, and allyl group protons. |

| ¹³C NMR | Nine distinct carbon signals, including the anomeric carbon. |

| MS (ESI) | [M+Na]⁺ peak corresponding to the calculated molecular weight. |

| IR (cm⁻¹) | ~3300-3500 (O-H stretch), ~1645 (C=C stretch). |

Chemical Reactivity and Applications

The utility of Allyl α-D-galactopyranoside in synthetic chemistry stems from the distinct reactivity of its two key components: the allyl group and the galactopyranoside ring.

Reactivity of the Allyl Group

The terminal double bond of the allyl group is amenable to a wide range of chemical transformations, including:

-

Isomerization: The allyl group can be isomerized to a prop-1-enyl group using a transition metal catalyst. This new group is labile to mild acid, allowing for deprotection of the anomeric position.

-

Olefin Metathesis: The double bond can participate in cross-metathesis reactions to introduce more complex side chains.

-

Halogenation: The allyl group can be halogenated, which can then be used in subsequent glycosylation reactions.[3]

-

Oxidation: The double bond can be oxidized to form a diol or epoxidized.

Reactivity of the Galactopyranoside Moiety

The four free hydroxyl groups on the galactose ring can be selectively protected and deprotected, allowing for the synthesis of complex oligosaccharides. These hydroxyl groups can also serve as points for further functionalization.

Applications in Drug Development

Allyl α-D-galactopyranoside is a valuable precursor for the synthesis of various biologically active molecules.[1][11] Glycosides, in general, play a significant role in drug discovery, and synthetic analogs are crucial for developing new therapeutics.[2] The C-glycoside analogs, which are structurally related, are known for their enhanced stability and have applications as anticancer and antiviral agents.[12][13]

Logical Relationship Diagram

Caption: Key Reactivities and Applications of Allyl α-D-galactopyranoside.

Conclusion

Allyl α-D-galactopyranoside is a cornerstone molecule for advanced carbohydrate synthesis. Its well-defined physicochemical properties, coupled with the versatile reactivity of its allyl and galactose components, make it an indispensable tool for researchers. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its effective use in the laboratory. As the field of glycobiology continues to expand, the importance of building blocks like Allyl α-D-galactopyranoside in unraveling complex biological processes and developing novel therapeutics will undoubtedly grow.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46780123, Ally a-D-galactopyranoside. Available from: [Link]

-

Lee, Y. C. (1994). Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides. Carbohydrate Research, 252, 149-161. Available from: [Link]

-

SpectraBase. Allyl-2,3,4,6-tetra-o-ethyl-.alpha.,D-galactopyranoside. Available from: [Link]

-

SpectraBase. Allyl-2,3,4,6-tetra-o-ethyl-.alpha.,D-galactopyranoside - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

Radical Halogenation-Mediated Latent-Active Glycosylations of Allyl Glycosides - Supporting Information. Available from: [Link]

-

ChemBK. ALLYL ALPHA-D-GALACTOPYRANOSIDE. Available from: [Link]

-

SpectraBase. ALLYL-BETA-D-GALACTOPYRANOSYL-(1->3)-2-ACETAMIDO-4,6-EPIDITHIO-2,4,6-TRIDEOXY-ALPHA-D-GALACTOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). Available from: [Link]

-

MDPI. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. Available from: [Link]

-

Kren, V., & Rezanka, T. (2008). Synthetic Analogs of Natural Glycosides in Drug Discovery and Development. Current medicinal chemistry, 15(1), 90-112. Available from: [Link]

-

Riaz, T., Akram, M., Laila, U., Zainab, R., Khalil, M. T., Iftikhar, M., ... & Parmar, P. (2023). Therapeutic applications of glycosides obtained from medicinal plants. IAIM, 10(8), 30-38. Available from: [Link]

-

ResearchGate. Simple Glycosylation Reaction of Allyl Glycosides | Request PDF. Available from: [Link]

-

Biomolecule Structure Characterization in the Gas Phase using Mass Spectrometry. Available from: [Link]

-

Van Hoomissen, D. J., & Vyas, S. (2017). Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study. The Journal of organic chemistry, 82(11), 5731–5742. Available from: [Link]

-

DrugBank Online. alpha-D-galactopyranoside | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 439357, alpha-D-Galactopyranose. Available from: [Link]

-

Taylor & Francis eBooks. Synthesis of Allyl and Dec-9-Enyl α-d-Mannopyranosides from d-Mannose. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic analogs of natural glycosides in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Allyl α-D-Galactopyranoside | CymitQuimica [cymitquimica.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 烯丙基α-D-吡喃半乳糖苷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Allyl-α-D-galactopyranoside | 48149-72-0 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. masspec.scripps.edu [masspec.scripps.edu]

- 11. Synthesis of allyl 3-deoxy- and 4-deoxy-beta-D-galactopyranoside and simultaneous preparations of Gal(1-->2)- and Gal(1-->3)-linked disaccharide glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of Allyl α-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Significance of Solubility in Application

Allyl α-D-galactopyranoside is a versatile glycoside that serves as a key building block in the synthesis of complex carbohydrates and glycoconjugates.[1] Its utility in drug development and biochemical research is often predicated on its ability to be effectively dissolved in various reaction and formulation media.[1][2] Understanding the solubility profile of this compound is paramount for optimizing reaction conditions, developing stable formulations, and ensuring the bioavailability of derived therapeutic agents.[1][2] This guide provides the necessary data and protocols to empower researchers in making informed decisions regarding solvent selection and experimental design.

Physicochemical Properties of Allyl α-D-galactopyranoside and Related Compounds

A molecule's solubility is intrinsically linked to its physicochemical properties. The presence of multiple hydroxyl groups on the galactose ring of Allyl α-D-galactopyranoside imparts a hydrophilic character, while the allyl group introduces a degree of hydrophobicity. This amphiphilic nature dictates its solubility behavior across a spectrum of solvents.

| Property | Allyl α-D-galactopyranoside | Methyl α-D-galactopyranoside | Ethyl β-D-galactopyranoside |

| Molecular Formula | C₉H₁₆O₆[1][3] | C₇H₁₄O₆ | C₈H₁₆O₆[4] |

| Molecular Weight | 220.22 g/mol [1][3] | 194.18 g/mol | 208.21 g/mol [4] |

| Melting Point | 141-145 °C[1][5] | 116-117 °C | 130-132 °C[4] |

| Appearance | White to off-white powder[1] | White powder or crystals | White Crystalline Solid[4] |

Quantitative Solubility Profile

The solubility of Allyl α-D-galactopyranoside and its analogues is a critical factor in their practical application. The following table summarizes available quantitative and qualitative solubility data in common laboratory solvents.

| Solvent | Allyl α-D-galactopyranoside | Methyl α-D-galactopyranoside | Ethyl β-D-galactopyranoside |

| Water | 100 mg/mL (Needs sonication)[6] | 50 mg/mL | Soluble[4] |

| Methanol | Slightly Soluble[5] | 49.00-51.00 mg/mL | Soluble[4] |

| Ethanol | Data not available | Soluble in hot ethanol[7] | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Soluble[4] |

The Structural Rationale for Solubility: A Deeper Dive

The solubility of a glycoside is a delicate balance between the hydrophilic nature of the sugar moiety and the hydrophobic character of the aglycone.[8] The galactose unit of Allyl α-D-galactopyranoside, with its multiple hydroxyl groups, is capable of forming extensive hydrogen bonds with polar solvents like water, contributing to its significant aqueous solubility.

The nature of the aglycone plays a crucial role in modulating this solubility. Generally, as the length of the alkyl chain in alkyl glycosides increases, their aqueous solubility decreases due to the larger hydrophobic surface area.[9] This trend is observed when comparing the highly water-soluble methyl and ethyl galactosides with longer-chain alkyl glycosides which exhibit surfactant-like properties.[9][10][11]

The allyl group of Allyl α-D-galactopyranoside, being a short, unsaturated hydrocarbon, imparts a moderate degree of hydrophobicity. This is reflected in its "slightly soluble" nature in methanol, a less polar solvent than water. The double bond in the allyl group can also participate in different intermolecular interactions compared to a saturated alkyl chain, further influencing its solubility profile.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a robust, self-validating system for obtaining accurate solubility data for Allyl α-D-galactopyranoside.

Materials and Equipment

-

Allyl α-D-galactopyranoside (purity ≥98%)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO) of analytical grade

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Allyl α-D-galactopyranoside to a series of scintillation vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of Allyl α-D-galactopyranoside of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Conclusion: Practical Implications for the Researcher

The solubility of Allyl α-D-galactopyranoside is a key determinant of its utility in various scientific applications. Its high solubility in water makes it well-suited for many biochemical and bioconjugation reactions in aqueous media. For applications requiring organic solvents, its moderate solubility in polar protic solvents like methanol suggests these are viable options, although heating may be required to achieve higher concentrations. The lack of significant solubility in nonpolar organic solvents is a critical consideration for reaction design. The provided experimental protocol offers a reliable method for researchers to determine the solubility in their specific solvent systems of interest, ensuring reproducible and optimized experimental outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 15486-24-5: a-D-Galactopyranoside, ethyl | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. synthose.com [synthose.com]

- 5. Allyl-α-D-galactopyranoside | 48149-72-0 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cphi-online.com [cphi-online.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. bioprocessintl.com [bioprocessintl.com]

- 10. researchgate.net [researchgate.net]

- 11. Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review – ScienceOpen [scienceopen.com]

A Researcher's Guide to Sourcing and Quality Verification of Allyl α-D-Galactopyranoside for Drug Development

Abstract

Allyl α-D-galactopyranoside is a pivotal glycosyl donor and synthetic building block in modern medicinal chemistry and drug discovery.[1] Its utility in the stereoselective synthesis of complex glycoconjugates, oligosaccharides, and antiviral compounds makes the selection of a high-purity, well-characterized commercial source a critical first step in any research and development campaign.[1][2] This guide provides an in-depth analysis of the commercial supplier landscape for Allyl α-D-galactopyranoside, outlines key selection criteria, and details robust, self-validating protocols for in-house quality verification to ensure experimental reproducibility and success.

The Strategic Importance of Allyl α-D-Galactopyranoside in Modern Synthesis

The unique structure of Allyl α-D-galactopyranoside, featuring a terminal allyl group on the anomeric carbon of a galactose moiety, imparts significant strategic advantages in multi-step organic synthesis. The allyl group serves as a versatile protecting group that can be selectively removed under neutral conditions, leaving other protecting groups intact. This chemical orthogonality is fundamental to the synthesis of complex carbohydrate structures.

Key Applications Include:

-

Glycosylation Reactions: It serves as a glycosyl donor, enabling the formation of specific α-glycosidic linkages, which are essential structural motifs in numerous biologically active molecules.[1]

-

Drug Discovery: The modification of natural products or lead compounds with glycosides can improve pharmacokinetic properties such as solubility and bioavailability.[3] Allyl α-D-galactopyranoside is a key intermediate in creating these synthetic analogs.[3][4]

-

Bioconjugation: The compound is used to attach carbohydrate moieties to proteins or other biomolecules, which can enhance their stability and function for therapeutic applications.[1]

-

Antiviral Research: Researchers are exploring its use in the synthesis of novel antiviral agents.[1]

The stability of the C-C bond in related aryl C-glycosides, which are resistant to enzymatic hydrolysis, highlights the importance of glycosidic linkages in developing metabolically stable drugs.[5][6][7]

Commercial Supplier Landscape: A Comparative Analysis

Sourcing high-purity Allyl α-D-galactopyranoside (CAS No: 48149-72-0) is paramount. Impurities can lead to unwanted side reactions, complicate purification, and compromise the integrity of biological assays. When evaluating suppliers, researchers must look beyond price and consider purity, documentation, and lot-to-lot consistency.

Key Selection Criteria:

-

Purity Specification: Look for suppliers offering ≥97% purity, preferably confirmed by HPLC or NMR.[1][8]

-

Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the specific purity level of the lot, methods of analysis (e.g., HPLC, NMR), and physical properties like melting point and optical rotation.

-

Consistency: For long-term projects or drug development, supplier consistency is crucial. Inquire about their quality management systems (e.g., ISO 9001 certification).[8]

-

Technical Support: Reputable suppliers often have scientific staff available to answer technical questions regarding product stability, solubility, and handling.

Below is a comparative table of several recognized commercial suppliers.

| Supplier | Stated Purity | Analytical Method | Physical Appearance | Key Identifiers |

| Sigma-Aldrich | 97% | Not specified on product page, assumed internal standard methods | White to off-white powder | CAS: 48149-72-0, MDL: MFCD01320363 |

| Chem-Impex | ≥ 99% | HPLC | White to off-white powder | CAS: 48149-72-0, MDL: MFCD01320363[1] |

| CymitQuimica | 96% | Not specified on product page | Solid | CAS: 48149-72-0[8] |

| ChemicalBook | ≥98% (from various traders) | Varies by trader | Not specified | CAS: 48149-72-0[4] |

| Hangzhou Royalchem | Industrial Grade (purity not specified) | Not specified | Not specified | CAS: 48149-72-0[9] |

Note: This table is for illustrative purposes. Researchers should always obtain the most current data and lot-specific CoA directly from the supplier before purchase.

The Self-Validating Protocol: In-House Quality Verification

While a supplier's CoA provides a baseline, independent verification of identity and purity is a cornerstone of good laboratory practice (GLP) and scientific integrity.[10][11] This "trust but verify" approach mitigates the risk of costly experimental failures due to substandard reagents.

Diagram 1: Workflow for Supplier Selection and Incoming Quality Control

This diagram outlines the logical flow from initial supplier evaluation to the release of the reagent for experimental use.

Caption: Workflow for Supplier Selection and Incoming Quality Control.

Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of a molecule.[12] For Allyl α-D-galactopyranoside, the ¹H NMR spectrum provides a unique fingerprint.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the supplied Allyl α-D-galactopyranoside and dissolve it in ~0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a 5 mm NMR tube.[12]

-

Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: Compare the obtained spectrum with literature data or a predicted spectrum. Key signals to verify include:

-

The vinyl protons of the allyl group (typically between 5.0-6.0 ppm).

-

The anomeric proton (H-1), which should appear as a doublet with a coupling constant (J) characteristic of an α-anomer.

-

The characteristic signals for the galactose ring protons.

-

The methylene protons of the allyl group.

-

Reference data for similar compounds can be found in the supporting information of synthetic chemistry publications.[13][14]

Protocol 2: Quantitative Purity Assessment via HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds.[15] A well-developed HPLC method can separate the target compound from impurities, allowing for precise quantification.

Methodology:

-

System: An HPLC system equipped with a UV-Vis or, ideally, a Refractive Index (RI) detector is suitable.[16]

-

Column: A normal-phase amide or amino column is often effective for separating hydrophilic compounds like glycosides. Alternatively, a reversed-phase C18 column can be used with a highly aqueous mobile phase.

-

Mobile Phase: For normal-phase chromatography, a gradient of acetonitrile and water is typically used. For example, starting with 85:15 Acetonitrile:Water and grading to a higher water concentration.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Injection and Analysis: Inject 10-20 µL of the sample and monitor the elution profile. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve with a primary reference standard should be used.[17]

Mechanistic Insight: The α-Anomer Advantage

The stereochemistry at the anomeric carbon (C-1) is critical. The α-configuration of Allyl α-D-galactopyranoside dictates the stereochemical outcome of subsequent glycosylation reactions. Utilizing a starting material with high anomeric purity is essential for synthesizing a final product with the desired biological activity.

Diagram 2: Generalized Role in Stereoselective Glycosylation

This diagram illustrates the role of the allyl glycoside as a donor, which, upon activation, reacts with an acceptor to form a new glycosidic bond.

Caption: Generalized reaction scheme for stereoselective glycosylation.

Conclusion: Best Practices for Sourcing Glycoside Building Blocks

The successful integration of Allyl α-D-galactopyranoside into a drug discovery or development program is critically dependent on the quality of the starting material. By implementing a rigorous supplier vetting process and a robust in-house quality control workflow, researchers can ensure the integrity and reproducibility of their synthetic efforts. Always prioritize suppliers who provide comprehensive analytical data and demonstrate a commitment to quality through certifications and transparent documentation. This due diligence is not an impediment to research but a crucial investment in achieving reliable and meaningful scientific outcomes.

References

-

Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. (2021). National Institutes of Health (NIH). Retrieved January 3, 2026, from [Link]

-

Radical Halogenation-Mediated Latent-Active Glycosylations of Allyl Glycosides - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Synthetic Analogs of Natural Glycosides in Drug Discovery and Development. (2015). PubMed. Retrieved January 3, 2026, from [Link]

-

Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors. (2021). Chemical Communications (RSC Publishing). Retrieved January 3, 2026, from [Link]

-

Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. (2020). PMC. Retrieved January 3, 2026, from [Link]

-

HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. (2015). Longdom Publishing. Retrieved January 3, 2026, from [Link]

-

Quantitative Hplc Analysis of Cardiac Glycosides in Digitalis purpurea Leaves. (1991). ACS Publications. Retrieved January 3, 2026, from [Link]

-

A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. (2023). MDPI. Retrieved January 3, 2026, from [Link]

-

Structure, Activity, Synthesis and Biosynthesis of Aryl-C-glycosides. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Qualitative Analysis of Carbohydrates (Procedure) : Biochemistry Virtual Lab I. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved January 3, 2026, from [Link]

-

Application of C‐aryl glycosides in natural products and drugs. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Chapter 11 Quality Control of Media and Reagents. (n.d.). CDC. Retrieved January 3, 2026, from [Link]

-

Standardized protocols and procedures can precisely and accurately quantify non-structural carbohydrates. (2018). PubMed Central. Retrieved January 3, 2026, from [Link]

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]

-

Using Automated Nuclear Magnetic Resonance to Identify and Quantify Plant Extracts. (2016). AZoM.com. Retrieved January 3, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Stereoselective synthesis of α-glycosyl azides: allyl glycosyl sulfones as radical precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic analogs of natural glycosides in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allyl-α-D-galactopyranoside | 48149-72-0 [chemicalbook.com]

- 5. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Allyl α-D-Galactopyranoside | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. cdc.gov [cdc.gov]

- 11. bostonbioproducts.com [bostonbioproducts.com]

- 12. azom.com [azom.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 16. mdpi.com [mdpi.com]

- 17. longdom.org [longdom.org]

The Pivotal Role of α-D-Galactosides in Cellular Function, Disease, and Therapeutics: A Technical Guide

Abstract

α-D-Galactosides, a diverse class of carbohydrates characterized by the presence of a terminal, non-reducing α-D-galactose residue, are of profound biological significance across kingdoms. In plants, they are key players in carbon storage, transport, and abiotic stress tolerance. For humans and other monogastric animals, their presence in the diet has dual implications: as anti-nutritional factors causing digestive discomfort and as prebiotics fostering a healthy gut microbiome. Most critically, the catabolism of α-D-galactosyl-terminated glycosphingolipids is essential for human cellular homeostasis. A deficiency in the lysosomal enzyme α-galactosidase A (α-GAL A) leads to the X-linked lysosomal storage disorder, Fabry disease, a debilitating and life-threatening condition. This guide provides an in-depth exploration of the metabolism, physiological roles, and pathological implications of α-D-galactosides. It further delves into the therapeutic strategies and biotechnological applications that have emerged from our understanding of these crucial molecules, offering a comprehensive resource for researchers, clinicians, and professionals in drug development.

The Chemical and Biological Landscape of α-D-Galactosides

α-D-Galactosides are glycosides in which a galactose sugar molecule is linked to another molecule via an α-glycosidic bond at the anomeric carbon. The aglycone (non-sugar) portion can be a simple monosaccharide, an oligosaccharide, or a more complex molecule like a lipid or a protein. This structural diversity gives rise to a wide array of functions.

Two major families of α-D-galactosides are of particular biological importance:

-

Raffinose Family Oligosaccharides (RFOs): These are α-galactosyl derivatives of sucrose, prevalent in the plant kingdom.[1] The family includes raffinose, stachyose, and verbascose, which consist of sucrose linked to one, two, or three α-D-galactose units, respectively, via an α-(1→6) linkage.[2][3] RFOs serve as vital carbohydrates for carbon transport and storage and as protective solutes against environmental stresses like cold and drought.[1][4]

-

Glycosphingolipids (GSLs): In mammals, α-D-galactosyl residues are found as terminal structures on GSLs. A prime example is globotriaosylceramide (Gb3 or GL-3), which consists of a ceramide lipid anchor linked to a trisaccharide of glucose-galactose-galactose.[5] These molecules are integral components of cellular membranes and are involved in various recognition processes.

Metabolic Pathways: Synthesis and Degradation

The biological impact of α-D-galactosides is dictated by the metabolic pathways that govern their synthesis and breakdown. The key enzymes in this process are the α-galactosidases (EC 3.2.1.22), which are glycoside hydrolases that catalyze the cleavage of terminal α-D-galactose residues.[6]

Biosynthesis of Raffinose Family Oligosaccharides in Plants

The synthesis of RFOs is a stepwise process originating from sucrose.

-

Galactinol Synthesis: Galactinol synthase catalyzes the transfer of galactose from UDP-galactose to myo-inositol, forming galactinol.

-

RFO Elongation: A series of galactosyltransferases then use galactinol as the galactose donor to sequentially add galactose units to sucrose, forming raffinose, stachyose, and verbascose.[1]

Catabolism of α-D-Galactosides

The breakdown of α-D-galactosides is crucial for energy release and preventing accumulation. Humans lack the α-galactosidase necessary to hydrolyze the α-(1→6) linkage in RFOs in the upper gastrointestinal tract.[7] Consequently, these oligosaccharides pass to the large intestine where they are fermented by gut microbiota, which can lead to gas and bloating.[7][8] This fermentation, however, also underlies their prebiotic effect, promoting the growth of beneficial bacteria.[7][9]

In human cells, the critical catabolic process involves the degradation of GSLs within the lysosome. The enzyme α-galactosidase A (α-GAL A), encoded by the GLA gene on the X-chromosome, is responsible for hydrolyzing the terminal α-D-galactose residue from molecules like Gb3.[5][10]

Figure 1: Simplified diagram comparing the catabolism of α-D-galactosides in humans and plants.

Pathological Significance: Fabry Disease

The primary clinical relevance of α-D-galactosides stems from Fabry disease, an X-linked inherited lysosomal storage disorder caused by mutations in the GLA gene.[11][12] These mutations lead to a deficiency in the activity of the α-GAL A enzyme.[5]

Pathophysiology

The enzymatic defect results in the progressive accumulation of Gb3 and related glycosphingolipids within the lysosomes of various cell types throughout the body, particularly in vascular endothelial cells, renal podocytes, and cardiomyocytes.[12][13][14] This lysosomal storage triggers a cascade of cellular dysfunctions, including imbalanced signaling pathways, inflammation, and ultimately, cell death and tissue damage.[15]

Clinical Manifestations and Diagnosis

Fabry disease is a multisystemic disorder.[5]

-

Early Symptoms (Childhood/Adolescence): Often include severe neuropathic pain (acroparesthesias), skin lesions (angiokeratomas), reduced sweating (hypohidrosis), and corneal opacities.[13][16]

-

Progressive Organ Damage (Adulthood): Leads to life-threatening complications, including progressive kidney failure, cardiovascular disease (cardiomyopathy, arrhythmias), and an increased risk of stroke.[11][16]

Diagnosis in males is confirmed by measuring α-GAL A enzyme activity in plasma or leukocytes.[17] Due to random X-chromosome inactivation, many heterozygous females may show normal or near-normal enzyme activity, making molecular genetic analysis of the GLA gene the definitive diagnostic method for female carriers.[5][12]

Therapeutic Landscape and Drug Development

The understanding of Fabry disease pathophysiology has paved the way for targeted therapies aimed at correcting the underlying enzymatic defect.

Enzyme Replacement Therapy (ERT)

ERT is a cornerstone of Fabry disease management. It involves the intravenous infusion of a recombinant human α-GAL A enzyme (agalsidase alfa or agalsidase beta).[16][18] ERT has been shown to reduce Gb3 accumulation, alleviate some symptoms, and stabilize organ function, particularly when initiated early.[13]

Pharmacological Chaperone Therapy (PCT)

For patients with certain "amenable" missense mutations in the GLA gene, PCT offers an alternative oral treatment.[19] Small molecule chaperones, such as migalastat, are designed to bind to the misfolded mutant enzyme in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby increasing residual enzyme activity.[10][19]

Figure 2: Workflow of current and emerging therapeutic approaches for Fabry disease.

Emerging Therapies

Active areas of research include:

-

Gene Therapy: Aiming to provide a long-lasting correction by introducing a functional copy of the GLA gene.[13]

-

Substrate Reduction Therapy (SRT): Using small molecules to inhibit the synthesis of GSLs, thereby reducing the amount of substrate (Gb3) that accumulates.[13]

Biotechnological and Broader Medical Applications

The hydrolytic action of α-galactosidase is harnessed in various biotechnological applications.

| Application Area | Description of Use | Key α-D-Galactoside Substrate | Reference |

| Food & Feed Industry | Reduces flatulence-causing RFOs in soy products and other legumes, improving their nutritional value and digestibility. | Raffinose, Stachyose | [8][20][21] |

| Sugar Production | Hydrolyzes raffinose in sugar beet molasses, which improves the crystallization yield of sucrose. | Raffinose | [21][22] |

| Biomedicine: Blood Group Conversion | Cleaves the terminal α-galactose from B antigens on red blood cells, potentially converting Type B blood to Type O universal donor blood. | B Antigen (Glycan) | [18][23] |

| Biomedicine: Xenotransplantation | Removes the α-gal epitope (Galα1-3Gal) on animal tissues (e.g., porcine) to prevent hyperacute rejection in human recipients. | α-gal Epitope | [18][21] |

| Digestive Health | Used in dietary supplements to alleviate gas and bloating associated with consuming high-fiber vegetables and legumes. | Raffinose Family Oligosaccharides | [8][23] |

Methodologies for Analysis and Characterization

The study of α-D-galactosides and their metabolizing enzymes requires robust analytical techniques.

Experimental Protocol: α-Galactosidase Activity Assay

This protocol describes a common method for determining α-galactosidase activity using a chromogenic substrate.

Principle: The enzyme cleaves the synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNPG) to release galactose and p-nitrophenol (pNP). At an alkaline pH, pNP forms a p-nitrophenolate ion, which has a yellow color and can be quantified by measuring its absorbance at 405 nm.

Materials:

-

Recombinant human α-galactosidase A (or cell lysate/purified sample)

-

Substrate: p-nitrophenyl-α-D-galactopyranoside (pNPG) solution (e.g., 5 mM in assay buffer)

-

Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.6

-

Stop Solution: 0.2 M sodium carbonate or sodium borate, pH >10

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reactions: In a 96-well microplate, add 20 µL of enzyme sample (appropriately diluted in assay buffer) to each well. Include a "blank" control with assay buffer instead of enzyme.

-

Pre-incubate: Equilibrate the plate at 37°C for 5 minutes.

-

Initiate Reaction: Add 100 µL of pre-warmed pNPG substrate solution to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Add 100 µL of Stop Solution to each well to quench the reaction and develop the yellow color.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculate Activity: Subtract the blank absorbance from the sample absorbance. Calculate the concentration of pNP produced using a standard curve. One unit of activity is often defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[24]

Conclusion and Future Perspectives

α-D-Galactosides are far more than simple sugars; they are integral to stress responses in plants, mediators of host-microbe interactions in the gut, and critical players in human cellular health and disease. The devastating consequences of α-GAL A deficiency in Fabry disease underscore their importance and have driven significant innovation in enzyme replacement, chaperone, and gene therapies. Beyond this rare disease, the enzymatic manipulation of α-D-galactosides holds immense promise in food technology, animal nutrition, and transfusion medicine. Future research will likely focus on refining therapeutic strategies for Fabry disease, exploring the full prebiotic potential of various α-galactooligosaccharides, and discovering novel α-galactosidases from diverse microbial sources for new biotechnological applications.[20][21] The continued study of these multifaceted molecules is essential for advancing both human health and industrial biotechnology.

References

-

Gámez, A., et al. (2011). Metabolic process of raffinose family oligosaccharides during cold stress and recovery in cucumber leaves. PubMed. Available at: [Link]

-

Fridman, E., et al. (2004). Transport and metabolism of raffinose family oligosaccharides in transgenic potato. Journal of Experimental Botany. Available at: [Link]

-

Kidney Care UK. (n.d.). Fabry disease (alpha-galactosidase A deficiency). Available at: [Link]

-

Li, M., et al. (2022). Raffinose Family Oligosaccharides: Crucial Regulators of Plant Development and Stress Responses. Taylor & Francis Online. Available at: [Link]

-

Vrije Universiteit Brussel. (n.d.). Unravelling the raffinose family oligosaccharides metabolic pathway in common bean: From gene discovery to gene editing for improved nutrition. Available at: [Link]

-

Rauf, A., et al. (2021). Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? Frontiers in Plant Science. Available at: [Link]

-

Wikipedia. (n.d.). Fabry disease. Available at: [Link]

-

Katrolia, P., et al. (2014). Biotechnological Potential of Microbial α-galactosidases. Critical Reviews in Biotechnology. Available at: [Link]

-

PharmiWeb.com. (2023). Unlocking the Potential of α-Galactosidase. Available at: [Link]

-

Bhatia, S., et al. (2020). Microbial production and biotechnological applications of α-galactosidase. International Journal of Biological Macromolecules. Available at: [Link]

-

Cleveland Clinic. (n.d.). Fabry Disease: Symptoms & Causes. Available at: [Link]

-

Lidove, O., et al. (2003). [Fabry's disease (alpha-galactosidase-A deficiency): physiopathology, clinical signs, and genetic aspects]. PubMed. Available at: [Link]

-

Desnick, R. J. (2020). Fabry disease: α-galactosidase A deficiency. Mount Sinai Scholars Portal. Available at: [Link]

-

Anisha, G. S. (2023). Biopharmaceutical applications of α-galactosidases. ResearchGate. Available at: [Link]

-

Anisha, G. S. (2023). Biopharmaceutical applications of α-galactosidases. Biotechnology and Applied Biochemistry. Available at: [Link]

-

Tzortzis, G., & Vulevic, J. (2021). Prebiotic Effects of α- and β-Galactooligosaccharides: The Structure-Function Relation. International Journal of Molecular Sciences. Available at: [Link]

-

Zheng, W., et al. (2012). High Throughput Screening for Inhibitors of Alpha-Galactosidase. PMC. Available at: [Link]

-

Galili, U., et al. (1993). Differential recognition by proteins of alpha-galactosyl residues on endothelial cell surfaces. Glycobiology. Available at: [Link]

-

Scilit. (n.d.). Biopharmaceutical applications of α‐galactosidases. Available at: [Link]

-

Corzo-Martínez, M., et al. (2020). Prebiotic Properties of Non-Fructosylated α-Galactooligosaccharides from PEA (Pisum sativum L.) Using Infant Fecal Slurries. Nutrients. Available at: [Link]

-

Pinto, B. M., et al. (2021). New α-galactosidase-inhibiting aminohydroxycyclopentanes. PMC. Available at: [Link]

-

Bhatia, S., et al. (2020). Microbial production and biotechnological applications of α-galactosidase. Request PDF. Available at: [Link]

-

Båga, M., et al. (2021). α-Galactosidase and Sucrose-Kinase Relationships in a Bi-functional AgaSK Enzyme Produced by the Human Gut Symbiont Ruminococcus gnavus E1. Frontiers in Microbiology. Available at: [Link]

-

Singh, R., et al. (2020). GH36 α-galactosidase from Lactobacillus plantarum WCFS1 synthesize Gal-α-1,6 linked prebiotic α-galactooligosaccharide by transglycosylation. International Journal of Biological Macromolecules. Available at: [Link]

-

Wikipedia. (n.d.). α-Galactosidase. Available at: [Link]

-